molecular formula C25H52N2O3 B159664 10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate CAS No. 129480-26-8

10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate

Cat. No. B159664
M. Wt: 428.7 g/mol
InChI Key: VXIXUESAKLOYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate, commonly known as BCMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCMH is a lipophilic compound that has a long hydrocarbon chain, making it ideal for use in biological research.

Mechanism Of Action

The mechanism of action of BCMH is not fully understood, but it is believed to interact with cell membranes and alter their properties. BCMH has been shown to increase the fluidity of cell membranes, which can affect various cellular processes. Additionally, BCMH has been shown to interact with proteins and alter their function, further affecting cellular processes.

Biochemical And Physiological Effects

BCMH has been shown to have various biochemical and physiological effects, including its ability to alter cell membrane properties, affect protein function, and modulate cellular processes. BCMH has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BCMH in lab experiments is its ability to encapsulate hydrophilic drugs and deliver them efficiently to target cells. Additionally, BCMH has a long hydrocarbon chain, making it ideal for use in biological research. However, the synthesis of BCMH is a complex process that requires careful handling and expertise, and its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for research on BCMH, including its use in drug delivery systems, gene therapy, and bioimaging. Additionally, further research is needed to fully understand the mechanism of action of BCMH and its potential applications in various fields. Furthermore, the development of new synthesis methods for BCMH could lead to the production of more efficient and cost-effective compounds.

Synthesis Methods

The synthesis of BCMH involves the reaction of butylamine, propylamine, and methylamine with hexadecanoyl chloride to produce the intermediate product, N-butyl-N-methyl-N-propylhexadecan-7-amine. This intermediate product is then reacted with carbon dioxide to form the final product, BCMH. The synthesis of BCMH is a complex process that requires careful handling and expertise.

Scientific Research Applications

BCMH has numerous scientific research applications, including its use in drug delivery systems, gene therapy, and bioimaging. BCMH is a hydrophobic molecule that can be used to encapsulate hydrophilic drugs, allowing for their efficient delivery to target cells. BCMH has also been used in gene therapy as a carrier for therapeutic genes, allowing for their targeted delivery to specific cells. Furthermore, BCMH has been used in bioimaging to visualize biological structures and processes.

properties

CAS RN

129480-26-8

Product Name

10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate

Molecular Formula

C25H52N2O3

Molecular Weight

428.7 g/mol

IUPAC Name

10-[butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate

InChI

InChI=1S/C25H52N2O3/c1-6-10-13-15-17-23(27(22-12-8-3)26(5)21-9-4)19-20-24(30-25(28)29)18-16-14-11-7-2/h23-24H,6-22H2,1-5H3,(H,28,29)

InChI Key

VXIXUESAKLOYKH-UHFFFAOYSA-N

SMILES

CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC

Canonical SMILES

CCCCCCC(CCC(CCCCCC)OC(=O)O)N(CCCC)N(C)CCC

synonyms

is-N,N-dibutylamino-butylene carbonate
ITF 258
ITF-258

Origin of Product

United States

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